molecular formula C5H6N2O B1218180 1-Acetylimidazole CAS No. 2466-76-4

1-Acetylimidazole

Cat. No.: B1218180
CAS No.: 2466-76-4
M. Wt: 110.11 g/mol
InChI Key: VIHYIVKEECZGOU-UHFFFAOYSA-N
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Description

1-Acetylimidazole is an organic compound with the chemical formula C5H6N2O. It is a derivative of imidazole, where an acetyl group is attached to the nitrogen atom. This compound is known for its moderate reactivity, relatively long half-life, and high solubility in water. It appears as a white crystalline powder and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetylimidazole can be synthesized through the reaction of imidazole with acetic anhydride. The reaction typically takes place in the presence of a base, such as pyridine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting imidazole with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then filtered, and the solvent is evaporated to obtain the pure product. The process is efficient and yields a high purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Acetylimidazole undergoes several types of chemical reactions, including:

    Acylation: It acts as an acylating agent, transferring the acetyl group to other molecules.

    Hydrolysis: It can be hydrolyzed in the presence of water to form imidazole and acetic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Acylation: Common reagents include alcohols and amines, and the reaction is typically carried out in the presence of a base such as pyridine.

    Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the acetyl group.

Major Products Formed

    Acylation: The major products are acetylated derivatives of the nucleophiles used.

    Hydrolysis: The products are imidazole and acetic acid.

    Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

1-Acetylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an acylating agent in organic synthesis, facilitating the formation of amides and esters.

    Biology: It is employed in the chemical modification of proteins and peptides, particularly in the acetylation of tyrosine residues.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

1-Acetylimidazole exerts its effects primarily through its role as an acylating agent. The acetyl group is transferred to nucleophilic sites on target molecules, such as amino or hydroxyl groups. This transfer is facilitated by the electrophilic nature of the acetyl group, which is activated by the imidazole ring. The molecular targets include proteins, peptides, and other biomolecules, where acetylation can alter their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylimidazole: Similar to 1-Acetylimidazole but with a benzoyl group instead of an acetyl group.

    N-Formylimidazole: Contains a formyl group instead of an acetyl group.

    N-Carbamoylimidazole: Features a carbamoyl group in place of the acetyl group.

Uniqueness

This compound is unique due to its moderate reactivity and high solubility in water, making it suitable for a wide range of applications. Its ability to selectively acetylate tyrosine residues in proteins is particularly valuable in biochemical research.

Properties

IUPAC Name

1-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062440
Record name 1H-Imidazole, 1-acetyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2466-76-4
Record name 1-(1H-Imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2466-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1H-imidazol-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetylimidazole
Source European Chemicals Agency (ECHA)
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Record name N-ACETYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of N-acetylimidazole in proteins?

A1: N-acetylimidazole primarily targets tyrosine residues in proteins, leading to O-acetylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can N-acetylimidazole modify other amino acid residues besides tyrosine?

A2: Yes, although tyrosine is the primary target, N-acetylimidazole can also react with lysine residues, especially at higher concentrations or under denaturing conditions like in the presence of urea. [, , , , , , ]

Q3: Is the modification of tyrosine residues by N-acetylimidazole reversible?

A3: Yes, the O-acetylation of tyrosine residues by N-acetylimidazole is reversible. Treatment with hydroxylamine can remove the acetyl group, restoring the original tyrosine residue. [, , , , , , , , , , , ]

Q4: How does the modification of tyrosine residues by N-acetylimidazole affect protein function?

A4: The effect of tyrosine modification on protein function depends on the specific protein and the role of the modified tyrosine residues. It can lead to:

  • Loss of enzymatic activity: Observed in enzymes like prostaglandin H synthase, the human placental H+ pump, the serotonin transporter, and others. This is often due to the modification of tyrosine residues directly involved in catalysis or substrate binding. [, , , , , , , , , , , , , , , , , , , , , ]
  • Altered binding affinity: Observed in proteins like human growth hormone, ricin D, and the bovine prolactin receptor, resulting in decreased binding to their respective receptors or ligands. [, , , ]
  • Conformational changes: Can occur, leading to altered protein stability, aggregation, or changes in protein-protein interactions, as seen in alpha-crystallin and manganese stabilizing protein. [, , , ]

Q5: How does the presence of substrates or ligands affect N-acetylimidazole’s action on proteins?

A5: The presence of substrates or ligands during N-acetylimidazole treatment can protect specific tyrosine residues involved in substrate/ligand binding from being modified. This protection can help identify functionally important tyrosine residues in the protein. [, , , , , , , ]

Q6: Can N-acetylimidazole distinguish between exposed and buried tyrosine residues in a protein?

A6: Yes, the accessibility of tyrosine residues to N-acetylimidazole depends on their location within the protein structure. Exposed tyrosine residues are modified more readily, while buried residues may require higher reagent concentrations or denaturing conditions for modification. [, , , ]

Q7: What is the molecular formula and weight of N-acetylimidazole?

A7: The molecular formula of N-acetylimidazole is C5H6N2O, and its molecular weight is 110.11 g/mol.

Q8: What are some spectroscopic techniques used to characterize N-acetylimidazole and its reaction with proteins?

A8: Several spectroscopic techniques are employed:

  • UV-Vis Spectroscopy: Used to monitor the acetylation reaction, as N-acetylimidazole and acetylated tyrosine residues have characteristic absorbance changes in the UV region. [, , , , , , ]
  • Fluorescence Spectroscopy: Used to study conformational changes in proteins upon modification, as tyrosine and tryptophan fluorescence can be sensitive to their environment. [, , , ]
  • EPR Spectroscopy: Used to investigate the effect of N-acetylimidazole on metalloproteins, as modification can alter the metal binding site and its spectroscopic properties. []
  • NMR Spectroscopy: Can be used to confirm the structure of N-acetylimidazole, monitor the reaction progress, and potentially identify the modified residues in proteins. []

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